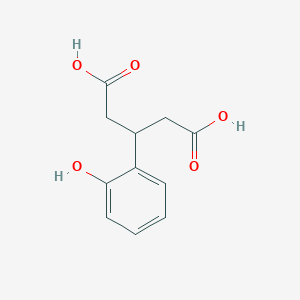

3-(2-Hydroxyphenyl)pentanedioic acid

Description

Properties

IUPAC Name |

3-(2-hydroxyphenyl)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7,12H,5-6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZKWVWWBOFGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Theoretical Considerations of 3 2 Hydroxyphenyl Pentanedioic Acid

Systematic IUPAC Nomenclature and Structural Representation

The compound with the chemical formula C11H12O5 is systematically named 3-(2-Hydroxyphenyl)pentanedioic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. bldpharm.com This name is derived from its core structure, which is pentanedioic acid (a five-carbon dicarboxylic acid), with a 2-hydroxyphenyl group attached to the third carbon atom.

The structural representation of 3-(2-Hydroxyphenyl)pentanedioic acid is characterized by a central pentanedioic acid chain. A phenyl group, substituted with a hydroxyl (-OH) group at the ortho position (position 2), is bonded to the C3 carbon of this chain.

Structural Details:

Parent Chain: Pentanedioic acid (also known as glutaric acid)

Substituent: 2-Hydroxyphenyl group

Position of Substituent: Carbon-3 of the pentanedioic acid chain

Below is a 2D representation of the molecule:

Analysis of Key Functional Moieties: Phenolic Hydroxyl, Carboxylic Acids, and Aromatic Ring

The chemical behavior and physical properties of 3-(2-Hydroxyphenyl)pentanedioic acid are largely determined by its constituent functional groups: a phenolic hydroxyl group, two carboxylic acid groups, and an aromatic ring.

Phenolic Hydroxyl Group (-OH attached to the aromatic ring): This group imparts weakly acidic properties to the molecule. The oxygen atom has lone pairs of electrons that can be delocalized into the aromatic ring, which influences the ring's reactivity. It can also act as a hydrogen bond donor and acceptor.

Carboxylic Acid Groups (-COOH): The presence of two carboxylic acid groups makes this compound a dicarboxylic acid. These groups are acidic and can donate a proton to form carboxylate ions (-COO⁻). nih.gov They are also capable of forming strong hydrogen bonds, which can influence the molecule's melting point, boiling point, and solubility.

Aromatic Ring (Phenyl group): The phenyl ring is a stable, planar system of delocalized pi electrons. It is generally susceptible to electrophilic substitution reactions. The hydroxyl substituent on the ring is an activating group, directing incoming electrophiles to the ortho and para positions.

Stereochemical Aspects and Chiral Recognition Potential

A critical stereochemical feature of 3-(2-Hydroxyphenyl)pentanedioic acid is the presence of a chiral center. The third carbon atom (C3) of the pentanedioic acid chain is bonded to four different groups:

A hydrogen atom (-H)

A carboxymethyl group (-CH2COOH)

Another carboxymethyl group (-CH2COOH)

A 2-hydroxyphenyl group

Due to this asymmetry, the molecule is chiral and can exist as a pair of enantiomers (non-superimposable mirror images). khanacademy.org These enantiomers will rotate plane-polarized light in equal but opposite directions. The specific configuration of each enantiomer can be designated as (R) or (S) using the Cahn-Ingold-Prelog priority rules.

The presence of chirality indicates a potential for chiral recognition. This means that the enantiomers of 3-(2-Hydroxyphenyl)pentanedioic acid may interact differently with other chiral molecules, such as enzymes or chiral catalysts. This property is particularly significant in biological systems and stereoselective synthesis.

Conformational Analysis and Molecular Flexibility

The molecular structure of 3-(2-Hydroxyphenyl)pentanedioic acid possesses considerable conformational flexibility due to the presence of several single bonds. Rotation around these bonds allows the molecule to adopt various three-dimensional arrangements or conformations.

Key areas of rotational freedom include:

The bonds within the pentanedioic acid backbone (C-C single bonds).

The bond connecting the phenyl ring to the pentanedioic acid chain (C-C single bond).

Different conformations will have varying steric and electronic interactions, leading to different energy levels. The most stable conformation (the global minimum on the potential energy surface) will be the one that minimizes these unfavorable interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling can be used to study the conformational preferences of this molecule. nih.govmdpi.com

Theoretical Chemistry Approaches: Computational Modeling and Quantum Chemical Calculations

Theoretical chemistry provides powerful tools for investigating the properties of 3-(2-Hydroxyphenyl)pentanedioic acid at the molecular level. Computational modeling and quantum chemical calculations can offer insights into aspects that are difficult to determine experimentally.

Computational Modeling: Techniques like molecular mechanics can be used to perform conformational analysis, identifying low-energy conformers and understanding the molecule's flexibility. Molecular dynamics simulations could be employed to study the dynamic behavior of the molecule in different environments. mdpi.com

Quantum Chemical Calculations: Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about the electronic structure of the molecule. nih.govresearchgate.net These calculations can be used to:

Optimize the molecular geometry to find the most stable structure.

Calculate thermodynamic properties like the enthalpy of formation.

Predict spectroscopic properties (e.g., IR, NMR spectra).

Analyze the distribution of electron density and electrostatic potential, which helps in understanding reactivity. dergipark.org.tr

Investigate reaction mechanisms involving the molecule.

These theoretical approaches are invaluable for complementing experimental data and providing a deeper understanding of the structural and electronic characteristics of 3-(2-Hydroxyphenyl)pentanedioic acid. nih.gov

Advanced Synthetic Methodologies for 3 2 Hydroxyphenyl Pentanedioic Acid and Analogues

Chemical Synthesis Strategies

The construction of the 3-(2-hydroxyphenyl)pentanedioic acid framework requires careful strategic planning to control regioselectivity and ensure compatibility between the different functional groups.

Retrosynthetic Analysis for Construction of the Carbon Skeleton

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inresearchgate.net For 3-(2-Hydroxyphenyl)pentanedioic acid, several logical disconnections can be proposed to deconstruct the carbon skeleton.

A primary strategy involves disconnecting the C-C bond between the aromatic ring and the pentanedioic acid backbone. This leads to synthons representing a nucleophilic phenol (B47542) derivative and an electrophilic C5 dicarboxylic acid chain. A second approach disconnects the pentanedioic acid chain itself, suggesting a convergent synthesis where the aryl group is introduced onto a smaller fragment before building the full dicarboxylic acid structure.

Key Retrosynthetic Disconnections:

Disconnection A (Aryl-Alkyl C-C Bond): This is a common strategy for molecules with two parts joined by a heteroatom or, in this case, a key C-C bond. ias.ac.in This disconnection suggests a reaction between a phenol synthon and a glutaric acid synthon.

Synthetic Equivalents: This could translate to a Friedel-Crafts type reaction between phenol and a derivative of glutaric acid (like glutaric anhydride) or a nucleophilic addition of an organometallic phenol equivalent to an electrophilic glutaric acid derivative.

Disconnection B (C-C Bond within the Pentanedioic Chain): This approach breaks the C2-C3 or C3-C4 bond of the pentanedioic acid chain. This often points towards a Michael addition strategy.

Synthetic Equivalents: A common approach for 3-substituted glutaric acids involves a Knoevenagel condensation of an aldehyde with diethyl malonate, followed by a Michael addition of a second equivalent of diethyl malonate. scispace.com In this case, 2-hydroxybenzaldehyde would be a logical starting material.

These analyses provide a roadmap for potential forward syntheses, guiding the selection of key reactions and starting materials.

Key Synthetic Transformations: Alkylation, Acylation, and Hydroxylation Reactions

Based on the retrosynthetic analysis, several key classes of reactions are instrumental in constructing the target molecule.

Alkylation Reactions: Friedel-Crafts alkylation could potentially form the C-C bond between the phenol ring and the pentanedioic acid chain. However, this reaction is often difficult to control and can lead to polysubstitution and rearrangement. A more controlled approach is the Michael addition, which is a versatile method for forming C-C bonds. An efficient route to 3-substituted glutaric acids involves the reaction of aldehydes with diethyl malonate through a Knoevenagel condensation followed by a Michael addition. scispace.com

Acylation Reactions: Friedel-Crafts acylation offers a more reliable alternative to alkylation for forming the initial aryl-carbon bond. For instance, phenol can be acylated with glutaric anhydride (B1165640) in the presence of a Lewis acid. The resulting keto-acid would then require reduction of the ketone to a methylene (B1212753) group to yield the desired carbon skeleton. This method provides better control over regioselectivity, primarily directing acylation to the para position, though ortho substitution can be achieved under specific conditions.

Hydroxylation Reactions: An alternative strategy involves synthesizing 3-phenylpentanedioic acid first and then introducing the hydroxyl group onto the aromatic ring. Direct hydroxylation of C(sp²)–H bonds is a significant area of research. nih.gov Various methods have been developed for the hydroxylation of aryl halides and their variants using sources like alkali metal hydroxides, water, or hydrogen peroxide, often mediated by transition metal catalysts. mdpi.com Directed ortho-metalation followed by reaction with an oxygen electrophile is a classic strategy to ensure regiocontrol.

Catalytic Approaches and Mechanistic Studies in Organic Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. mdpi.com For the synthesis of 3-(2-hydroxyphenyl)pentanedioic acid, catalytic approaches can be applied to several key steps.

Transition-metal catalysis, particularly with palladium, is a powerful tool for C-C bond formation. A Suzuki-Miyaura cross-coupling reaction, for example, could couple a boronic acid derivative of the pentanedioic acid chain with a protected 2-halophenol. Mechanistically, these reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.

Catalysis is also central to hydroxylation reactions. Palladium-catalyzed C–H hydroxylation can introduce the hydroxyl group directly onto the phenyl ring of a 3-phenylpentanedioic acid precursor. nih.gov These transformations often proceed via a Pd(II)/Pd(IV) catalytic cycle, where a directing group (such as the carboxylic acid) coordinates to the metal center, facilitating a concerted metalation-deprotonation step at the ortho C-H bond. nih.gov Subsequent oxidation and reductive elimination or SN2-like attack furnishes the hydroxylated product.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comnih.gov Applying these principles to the synthesis of 3-(2-hydroxyphenyl)pentanedioic acid can lead to more sustainable and environmentally friendly routes.

Key Green Chemistry Strategies:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than those using stoichiometric reagents. mdpi.com

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often contribute to pollution and pose health risks. jddhs.com Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. nih.govjddhs.com Solvent-free reactions, where reagents are mixed without a solvent, represent an ideal scenario. jddhs.com

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. jddhs.com Energy-efficient techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. wjpmr.comjddhs.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable biomass instead of petrochemicals is a core principle. numberanalytics.com For example, amino acids or other bio-based platform chemicals could serve as precursors. nih.gov

Catalysis: As mentioned previously, catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused, minimizing waste. mdpi.comnumberanalytics.com

Chemoenzymatic and Biocatalytic Production Methods

Biocatalysis, the use of natural catalysts like enzymes, offers a powerful and sustainable alternative to traditional chemical synthesis. mdpi.comjddhs.com Enzymes operate under mild conditions (neutral pH, low temperatures), often in aqueous media, and exhibit exceptionally high levels of chemo-, regio-, and stereoselectivity. jddhs.com

For the synthesis of 3-(2-hydroxyphenyl)pentanedioic acid, several chemoenzymatic strategies can be envisioned:

Enzymatic Hydroxylation: Monooxygenase enzymes, such as cytochrome P450s or flavin-dependent monooxygenases, are capable of selectively hydroxylating aromatic rings. nih.gov A whole-cell biocatalyst expressing a suitable monooxygenase could be used to convert 3-phenylpentanedioic acid directly to the desired ortho-hydroxylated product. For instance, HpaBC, a bacterial oxygenating biocatalyst, is known to perform ortho-hydroxylation on compounds like L-tyrosine. nih.gov

Asymmetric Synthesis using Lyases: For chiral analogues, hydroxynitrile lyases (oxynitrilases) can catalyze the asymmetric addition of cyanide to an aldehyde, a key step in producing enantiomerically pure α-hydroxy acids after subsequent hydrolysis. researchgate.net

Hydrolysis by Hydrolases: Enzymes like nitrilases and amidases can be used to convert nitrile-containing precursors into carboxylic acids under mild conditions. researchgate.net This could be part of a route starting from a precursor synthesized via cyanation.

The combination of chemical and enzymatic steps (chemoenzymatic synthesis) leverages the strengths of both approaches, enabling the creation of complex molecules with high efficiency and sustainability. mdpi.com For example, a chemical synthesis could be used to construct the basic carbon skeleton, followed by a highly selective enzymatic hydroxylation to install the final functional group, avoiding complex protection-deprotection sequences.

Enzymatic Resolution and Stereoselective Synthesis

The creation of enantiomerically pure compounds is critical in the pharmaceutical and fine chemical industries. Enzymatic resolution and stereoselective synthesis are powerful tools for achieving high optical purity. While specific enzymatic resolution data for 3-(2-Hydroxyphenyl)pentanedioic acid is not extensively documented, principles can be drawn from the synthesis of its analogues and other structurally related molecules.

Stereoselective synthesis aims to produce a single stereoisomer. For instance, the synthesis of analogues like 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp) has been explored for incorporation into opioid peptide analogues. nih.gov Such syntheses often require multi-step chemical processes to control the stereochemistry at chiral centers. nih.gov

Enzymatic kinetic resolution offers a chemo-enzymatic alternative to obtain enantiomerically enriched compounds. This technique uses enzymes, most commonly lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. nih.gov Lipases are widely used due to their stability in organic solvents, broad substrate specificity, and lack of a need for cofactors. researchgate.net The efficiency of resolution is determined by the enzyme's enantioselectivity (E-value), with higher values indicating better separation. nih.gov

Successful resolutions have been demonstrated for various hydroxy acids and related structures. Lipase (B570770) B from Candida antarctica (CAL-B) and lipases from Pseudomonas fluorescens are frequently employed. nih.govalmacgroup.com The reaction conditions, including the choice of acyl donor (e.g., vinyl propionate, vinyl acetate) and solvent (e.g., diisopropyl ether), are crucial for optimizing both conversion and enantioselectivity. nih.govresearchgate.netresearchgate.net Immobilization of the enzyme on a solid support can further enhance its stability, activity, and reusability. researchgate.netnih.gov

| Enzyme/Biocatalyst | Substrate Type | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Lipase B from Candida antarctica (CAL-B) | Racemic trans-β-aryl-δ-hydroxy-γ-lactones | Transesterification | Achieved high enantiomeric excesses (92%–98%) for both unreacted lactones and their propionates. | nih.gov |

| Candida rugosa Lipase (CRL) | Racemic alcohol intermediate for Ezetimibe | Transesterification / Hydrolysis | Showed complementary enantioselectivity to other lipases, enabling resolution to produce either the (R)- or (S)-alcohol. | researchgate.net |

| Lecitase™ Ultra (immobilized) | Racemic hydroxylactones | Hydrolysis | Immobilized enzyme showed significantly higher activity and enantioselectivity (ee 90–99%) compared to the free enzyme. | researchgate.net |

| Pseudomonas fluorescens Lipase | Racemic 3-aryl alkanoic acids | Hydrolysis of esters | Demonstrated effective resolution, though activity was sensitive to the size of substituents at the stereogenic center. | almacgroup.com |

Microbial Fermentation and Biotransformation of Precursors (e.g., engineered microbial strains for glutaric acid derivatives)

Microbial fermentation presents a sustainable route for producing platform chemicals that can serve as precursors to more complex molecules. Glutaric acid (pentanedioic acid), the backbone of the target compound, can be efficiently produced using metabolically engineered microorganisms. rsc.orgfrontiersin.org Strains of Corynebacterium glutamicum and Escherichia coli have been extensively modified for this purpose, often leveraging high-flux pathways originally developed for amino acid production. rsc.orgpnas.org

One prominent strategy involves engineering L-lysine overproducing strains. rsc.org In C. glutamicum, pathways have been introduced to convert L-lysine into glutaric acid. This is achieved through the expression of genes such as L-lysine 2-monooxygenase (davB) and δ-aminovaleramidase (davA), followed by the action of a 5-aminovalerate transaminase (gabT) and a glutarate semialdehyde dehydrogenase (gabD). rsc.org Further genetic modifications, such as overexpressing the native gabTD operon and enhancing the re-import of the 5-aminovalerate intermediate, have significantly channeled the metabolic flux towards glutaric acid, reducing byproduct formation. rsc.org

These engineered strains can convert renewable feedstocks like glucose and molasses into glutaric acid. rsc.orgpnas.org In fed-batch fermentation processes, remarkable titers have been achieved. For example, an engineered C. glutamicum strain produced over 90 g/L of glutaric acid, while another highly optimized strain reached a titer of 105.3 g/L in 69 hours without any significant byproducts. rsc.orgpnas.org Similarly, engineered E. coli has been used to produce high concentrations of glutaric acid, sometimes using a microbial consortium approach to regenerate necessary cofactors like α-ketoglutaric acid, thereby reducing process costs. nih.govresearchgate.netresearchgate.net

| Microorganism | Key Genetic Modifications/Strategy | Precursor/Feedstock | Glutaric Acid Titer | Yield / Productivity | Reference |

|---|---|---|---|---|---|

| Corynebacterium glutamicum GTA-4 | Engineered aminovalerate and glutarate pathways; overexpression of 5-aminovalerate importer. | Glucose and molasses | >90 g/L | 0.70 mol/mol; 1.8 g/L/h | rsc.org |

| Corynebacterium glutamicum GA17 | Optimized expression of P. putida and C. glutamicum genes; overexpression of glutaric acid exporter (ynfM). | Glucose | 105.3 g/L | 0.48 g/g glucose; 1.53 g/L/h | pnas.org |

| Corynebacterium glutamicum | Deletion of glutamate (B1630785) dehydrogenase gene (gdh) in a synthetic pathway. | Glucose | 25 g/L | 0.17 g/g; 0.32 g/L/h | frontiersin.org |

| Escherichia coli Consortium | System with α-ketoglutaric acid regeneration using glutamate oxidase (GOX). | 5-aminovaleric acid | 468.5 mM (~61.9 g/L) | 58.6% molar yield | nih.gov |

| Escherichia coli AMA06 | Overexpression of glutarate tolerance gene (cbpA) and mutagenesis of aldehyde dehydrogenase. | Glucose | 88.4 g/L | 0.42 g/g glucose; 1.8 g/L/h | researchgate.net |

Optimization of Bioreactor Conditions for Enhanced Yields

Maximizing the yield and productivity of microbial fermentations requires rigorous optimization of bioreactor conditions. ijcce.ac.ir Key parameters that influence cell growth and product formation include nutrient feeding strategy, pH, temperature, aeration, and agitation. researchgate.netnih.gov

For high-density cell cultures typical in glutaric acid production, fed-batch fermentation is a common and effective strategy. frontiersin.orgpnas.org This approach involves the controlled feeding of nutrients, such as glucose, to maintain optimal substrate concentrations, thereby avoiding substrate inhibition and catabolite repression while sustaining high metabolic activity over an extended period. pnas.org For instance, fed-batch cultivation of engineered C. glutamicum was critical in achieving glutaric acid titers above 100 g/L. pnas.org

Control of dissolved oxygen (DO) is another crucial factor in aerobic fermentations. The oxygen transfer rate (OTR), often characterized by the volumetric mass transfer coefficient (kLa), must be sufficient to meet the metabolic demand of the growing culture. nih.govnih.gov Inadequate oxygen supply can limit growth and shift metabolism towards the formation of undesirable byproducts. nih.gov Bioreactor performance is optimized by adjusting agitation speed and aeration rate to maintain a target DO setpoint, often using a "cascade" control system where stirring speed increases as oxygen demand rises. nih.gov

Other critical parameters include pH and temperature. The optimal pH for glutaric acid production is often around 7.0, which is typically maintained by the automated addition of a base, such as KOH or NaOH. nih.govmdpi.com In some processes, the base delivery system has been cleverly coupled with the glycerol (B35011) feed to simultaneously control pH and supply the carbon source. mdpi.com Temperature must also be kept within the optimal range for the specific microbial strain, for example, 30°C or 37°C. nih.govmdpi.com Addressing product inhibition, where high concentrations of the produced acid inhibit cell growth and enzyme activity, is another key aspect of optimization. researchgate.netnih.gov Strategies like in situ product recovery can be integrated into the bioprocess to alleviate this issue and further enhance yields. nih.govcolab.ws

| Parameter | Optimization Strategy | Impact on Production | Example / Reference |

|---|---|---|---|

| Nutrient Feeding | Fed-batch cultivation with controlled glucose/molasses feeding. | Prevents substrate inhibition and supports high cell density, leading to higher product titers. | Achieved 105.3 g/L glutaric acid with C. glutamicum. pnas.org |

| pH | Automated control using base addition (e.g., KOH, NaOH). | Maintains optimal enzymatic activity and cell viability. Optimal pH is often ~7.0. | Used in nearly all high-titer glutaric acid fermentations. nih.govmdpi.com |

| Dissolved Oxygen (DO) / kLa | Cascade control of agitation and aeration to maintain a DO setpoint (e.g., 2%). | Ensures sufficient oxygen for aerobic metabolism, enhancing growth and product formation rate. | Optimizing kLa was shown to be pivotal for improving biocatalyst yields. nih.govnih.gov |

| Temperature | Maintained at the optimal growth temperature for the strain (e.g., 30°C or 37°C). | Ensures maximal specific growth rate and enzyme kinetics. | Optimized to 35°C for a whole-cell biocatalyst system. researchgate.net |

| Product Recovery | In situ product recovery by adsorption. | Overcomes product inhibition, allowing for higher final concentrations. | Enhanced glutaric acid production from 5-aminovaleric acid. nih.gov |

Sophisticated Analytical Techniques for the Characterization and Quantification of 3 2 Hydroxyphenyl Pentanedioic Acid

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 3-(2-hydroxyphenyl)pentanedioic acid, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

1D NMR (¹H and ¹³C): One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural characterization.

¹H NMR: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(2-hydroxyphenyl)pentanedioic acid, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the hydroxyphenyl ring, the methine proton at the C3 position, and the methylene (B1212753) protons of the pentanedioic acid backbone. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the carboxylic acid groups and the electron-donating effect of the hydroxyl group.

¹³C NMR: This experiment detects the carbon atoms in the molecule, providing information about their hybridization and chemical environment. The spectrum of 3-(2-hydroxyphenyl)pentanedioic acid would display unique signals for the carbonyl carbons of the carboxylic acids, the aromatic carbons, and the aliphatic carbons of the pentanedioic acid chain.

Due to the lack of publicly available experimental NMR data for 3-(2-hydroxyphenyl)pentanedioic acid, predicted chemical shifts and data from the structurally similar compound, 3-(2-hydroxyphenyl)propionic acid, are presented below for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Hydroxyphenyl)pentanedioic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.2 | 115 - 130 |

| C-OH (Aromatic) | - | 154 - 158 |

| C-H (C3) | 3.5 - 3.9 | 40 - 45 |

| CH₂ (C2 & C4) | 2.5 - 2.9 | 30 - 35 |

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In 3-(2-hydroxyphenyl)pentanedioic acid, COSY would show correlations between the aromatic protons, as well as between the methine proton at C3 and the adjacent methylene protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. This is crucial for definitively assigning the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methylene protons and the carbonyl carbons of the carboxylic acids.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific bond types and functional groups. For 3-(2-hydroxyphenyl)pentanedioic acid, the IR spectrum would be expected to show a broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups, C=O stretching for the carboxylic acid groups, C=C stretching for the aromatic ring, and C-O stretching bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectrum provides information about vibrational modes and is particularly sensitive to non-polar bonds. For 3-(2-hydroxyphenyl)pentanedioic acid, Raman spectroscopy would be effective in identifying the aromatic ring vibrations and the C-C backbone of the pentanedioic acid chain.

Table 2: Expected IR and Raman Vibrational Frequencies for 3-(2-Hydroxyphenyl)pentanedioic Acid

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| O-H (Phenol) | Stretching | 3200-3600 (broad) | Weak |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C=C (Aromatic) | Stretching | 1450-1600 | Strong |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of 3-(2-hydroxyphenyl)pentanedioic acid.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For 3-(2-hydroxyphenyl)pentanedioic acid, characteristic fragmentation pathways would likely involve the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the pentanedioic acid chain.

Fragmentation Analysis: The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. Common fragmentation pathways for carboxylic acids include decarboxylation, while phenols can undergo characteristic ring cleavages. The fragmentation of the pentanedioic acid chain would also provide structural insights.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The 2-hydroxyphenyl group in 3-(2-hydroxyphenyl)pentanedioic acid acts as a chromophore. The UV-Vis spectrum would show absorption maxima (λmax) characteristic of the electronic transitions within the aromatic ring, which can be influenced by the solvent and pH.

Table 3: Expected UV-Vis Absorption Maxima for 3-(2-Hydroxyphenyl)pentanedioic Acid

| Solvent | Expected λmax (nm) |

|---|---|

| Methanol | ~275 - 285 |

| Acidic (e.g., 0.1 M HCl) | ~275 - 285 |

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are essential for separating 3-(2-hydroxyphenyl)pentanedioic acid from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. spectrumchemical.com

Principle: HPLC utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. For a polar compound like 3-(2-hydroxyphenyl)pentanedioic acid, reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol with an acid modifier like formic acid or trifluoroacetic acid), is typically employed.

Detectors: The choice of detector is crucial for the sensitivity and selectivity of the analysis.

UV-Vis Detector: Given the presence of the chromophoric 2-hydroxyphenyl group, a UV-Vis detector is highly suitable for the detection and quantification of 3-(2-hydroxyphenyl)pentanedioic acid. The wavelength of detection would be set at one of its absorption maxima.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. LC-MS allows for the confirmation of the molecular weight of the eluted compound and can be used for quantification, especially in complex matrices.

Other Detectors: Other detectors such as fluorescence detectors (if the compound is fluorescent or can be derivatized to be fluorescent) or evaporative light scattering detectors (ELSD) could also be considered depending on the specific analytical requirements.

Purity Assessment and Quantification: By separating 3-(2-hydroxyphenyl)pentanedioic acid from any impurities, HPLC allows for the determination of its purity, typically expressed as a percentage of the total peak area. For quantification, a calibration curve is constructed by analyzing standards of known concentrations. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 4: Illustrative HPLC Method Parameters for the Analysis of a Hydroxyphenyl-Substituted Carboxylic Acid

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of 3-(2-Hydroxyphenyl)pentanedioic acid by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, stemming from the presence of two carboxylic acid groups and a phenolic hydroxyl group. These functional groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. To overcome these limitations, derivatization is an essential prerequisite to convert the non-volatile acid into a thermally stable and volatile derivative suitable for GC analysis.

The most common derivatization strategy for compounds containing hydroxyl and carboxyl groups is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. These reagents react with the active hydrogens on the hydroxyl and carboxylic acid groups to replace them with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability. marinelipids.catheses.cz

Once derivatized, the TMS-ether-ester of 3-(2-Hydroxyphenyl)pentanedioic acid can be separated on a low- to mid-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. The separated derivative is then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique that produces a characteristic and reproducible fragmentation pattern. This mass spectrum serves as a chemical fingerprint, allowing for structural confirmation by identifying key fragment ions and by comparison to spectral libraries. For quantification, a stable isotope-labeled internal standard can be used to ensure high precision and accuracy. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-650 |

Capillary Electrophoresis for Charged Species

Capillary Electrophoresis (CE) is a powerful separation technique well-suited for the analysis of charged species like 3-(2-Hydroxyphenyl)pentanedioic acid. acs.org Given its two carboxylic acid groups, the compound carries a negative charge in basic buffer systems, allowing it to be separated based on its charge-to-size ratio under the influence of an electric field. Capillary Zone Electrophoresis (CZE) is the most common mode for this type of analysis.

The separation is typically performed in a fused-silica capillary filled with a background electrolyte (BGE), such as a borate buffer at a pH above the pKa values of the carboxylic acids (typically pH > 8). tandfonline.com At this pH, the analyte is fully deprotonated and migrates toward the anode. The presence of the phenyl group allows for direct UV detection, often at wavelengths around 210 nm or 280 nm. The high efficiency of CE allows for rapid analysis times and excellent resolution from other charged species in a sample matrix. nih.gov For enhanced sensitivity, CE can be coupled with more sophisticated detectors, such as a mass spectrometer (CE-MS). nih.gov

| Parameter | Condition |

|---|---|

| CE System | Standard Capillary Electrophoresis system with UV detector |

| Capillary | Uncoated fused-silica, 50 cm total length (40 cm effective), 75 µm i.d. |

| Background Electrolyte (BGE) | 20 mM Sodium borate buffer, pH 9.2 |

| Separation Voltage | +20 kV |

| Injection | Hydrodynamic injection (50 mbar for 5 seconds) |

| Detection | UV detection at 210 nm |

| Capillary Temperature | 25 °C |

Crystallographic Techniques for Solid-State Structure Determination (e.g., X-ray Diffraction)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.orglibretexts.org This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, which is invaluable for confirming its chemical structure and understanding its intermolecular interactions, such as hydrogen bonding.

The process begins with the growth of a high-quality single crystal of 3-(2-Hydroxyphenyl)pentanedioic acid, which can be a rate-limiting step. nih.gov This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots of varying intensities. nih.gov By measuring the positions and intensities of these diffracted spots as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, the positions of the individual atoms are determined, and the complete molecular structure is elucidated. The resulting structural data provides fundamental information for structure-property relationship studies. researchgate.net

| Parameter | Description |

|---|---|

| Chemical Formula | The elemental composition of the molecule (e.g., C11H12O5) |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic) |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c in Å) and angles (α, β, γ in °) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C=O, C-O, O-H) |

| Bond Angles | Angles between three connected atoms (e.g., O-C-C, C-C-C) |

| Torsion Angles | Dihedral angles describing the conformation of the molecule |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds that define the crystal packing |

Hyphenated Analytical Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures. For 3-(2-Hydroxyphenyl)pentanedioic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is an especially potent technique.

In an LC-MS system, a High-Performance Liquid Chromatography (HPLC) instrument first separates the components of a mixture. For a polar compound like 3-(2-Hydroxyphenyl)pentanedioic acid, a reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous solution (often containing a small amount of acid like formic acid) and an organic solvent like methanol or acetonitrile. nih.gov

Following separation, the eluent is directed into a mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique that is ideal for this polar, non-volatile molecule, typically forming a deprotonated molecular ion [M-H]⁻ in negative ion mode. nih.gov The mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap) then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection and molecular weight information. For even greater confidence in identification and for structural elucidation, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, the [M-H]⁻ ion is isolated and fragmented to produce a characteristic pattern of product ions, which can be used for definitive identification, even at trace levels in complex biological or environmental samples. mdpi.com

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| GC-MS | Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility and polarity (of derivative). | Mass-to-charge ratio of ionized molecules and their fragments. | Identification and quantification of the derivatized compound; structural analysis via fragmentation. |

| LC-MS/MS | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Mass-to-charge ratio of a precursor ion and its specific fragment ions. | Highly selective and sensitive quantification in complex matrices (e.g., plasma, tissue extracts). |

| CE-MS | Migration of charged species in an electric field based on charge-to-size ratio. | Mass-to-charge ratio of ionized molecules. | Analysis of charged species in aqueous samples with very small sample volume requirements. |

Biochemical Roles and Metabolic Pathways of Hydroxyphenyl Pentanedioic Acids

Biosynthetic Origins and Precursor Incorporation in Natural Systems

The biosynthesis of the 2-hydroxyphenyl portion of the molecule is likely rooted in the shikimate and phenylpropanoid pathways, which are central to the formation of aromatic compounds in plants, fungi, and bacteria. frontiersin.orgresearchgate.net These interlinked pathways are responsible for producing a vast array of secondary metabolites. researchgate.nettaylorfrancis.com

Shikimate Pathway : This primary metabolic route begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and culminates in the synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. frontiersin.orgtaylorfrancis.comresearchgate.net It is a high-flux pathway, with estimates suggesting that over 30% of all carbon fixed by plants is channeled through it. frontiersin.org The pathway is highly conserved across species and provides the essential aromatic precursors for a multitude of secondary metabolites. frontiersin.org

Phenylpropanoid Pathway : L-phenylalanine, an end-product of the shikimate pathway, serves as the primary precursor for the phenylpropanoid pathway. researchgate.nettaylorfrancis.com The initial step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. researchgate.net A series of subsequent enzymatic reactions, including hydroxylations and methylations, leads to the synthesis of various phenolic compounds, including phenolic acids, flavonoids, and lignins. taylorfrancis.comnih.gov The 2-hydroxyphenyl moiety of 3-(2-Hydroxyphenyl)pentanedioic acid would be derived through these transformations.

The pentanedioic acid (glutaric acid) backbone is naturally produced during the metabolism of amino acids, particularly lysine (B10760008) and tryptophan. wikipedia.org The complete biosynthesis of 3-(2-Hydroxyphenyl)pentanedioic acid would likely involve a condensation event between an intermediate from the phenylpropanoid pathway and a precursor of, or the molecule of, glutaric acid derived from amino acid catabolism.

Table 1: Key Pathways and Precursors in the Biosynthesis of Structural Moieties

| Structural Moiety | Primary Pathway(s) | Key Precursors | Organism Kingdom |

| 2-Hydroxyphenyl Group | Shikimate Pathway, Phenylpropanoid Pathway | Phosphoenolpyruvate, Erythrose-4-phosphate, L-Phenylalanine | Plants, Fungi, Bacteria |

| Pentanedioic Acid | Amino Acid Catabolism | L-Lysine, L-Tryptophan | Animals, Plants, Microorganisms |

Integration into Central Metabolic Networks

The integration of 3-(2-Hydroxyphenyl)pentanedioic acid into central metabolism would primarily involve the catabolism of its glutaric acid component, potentially linking it to the Krebs cycle (also known as the citric acid or TCA cycle). wikipedia.org The Krebs cycle is a fundamental series of biochemical reactions that generates energy through the oxidation of acetyl-CoA. wikipedia.orgkhanacademy.org

While glutaric acid is not a direct intermediate of the Krebs cycle, it can be metabolized into compounds that enter the cycle. In the body, glutaric acid is produced during the breakdown of certain amino acids. wikipedia.org Defects in this metabolic pathway can lead to the accumulation of glutaric acid and its derivatives, a condition known as glutaric aciduria. nih.gov The catabolism of glutaric acid typically proceeds through its conversion to glutaryl-CoA, which is subsequently decarboxylated and oxidized to yield acetyl-CoA. This acetyl-CoA can then enter the Krebs cycle for energy production. purdue.edu

Therefore, if 3-(2-Hydroxyphenyl)pentanedioic acid were to be metabolically cleaved, the resulting glutaric acid could be channeled towards the Krebs cycle. However, high concentrations of glutaric acid have been shown to impair energy metabolism by inhibiting key enzymes in the respiratory chain and reducing CO2 and ATP production in rat cerebral cortex models. nih.gov The Krebs cycle is tightly regulated by the availability of substrates and the levels of ATP and NADH. jackwestin.com Key regulatory enzymes include isocitrate dehydrogenase and α-ketoglutarate dehydrogenase. jackwestin.com

Enzymatic Transformations of Phenolic Acids and Dicarboxylic Acids in in vitro Systems

The structural features of 3-(2-Hydroxyphenyl)pentanedioic acid make it a potential substrate for several classes of enzymes that act on phenolic and dicarboxylic acids. mdpi.com Enzymatic biotransformation is a highly selective and specific method for modifying chemical structures. mdpi.com

Phenolic Acid Decarboxylases (PADs) : These enzymes catalyze the removal of the carboxyl group from phenolic acids to produce vinyl derivatives. mdpi.comsciopen.com For example, PADs can convert ferulic acid and p-coumaric acid into their respective 4-vinyl derivatives, which are valuable in the fragrance and chemical industries. sciopen.comnih.gov While the target molecule has two carboxyl groups, enzymatic decarboxylation could potentially occur at one of these sites, depending on enzyme specificity.

Esterases and Lipases : The carboxyl groups of the pentanedioic acid moiety can undergo esterification. In an in vitro setting, enzymes like lipases are highly effective at catalyzing the enantioselective hydrolysis of dicarboxylic acid diesters. scirp.org For example, lipase (B570770) from Candida antarctica (Novozym 435) can hydrolyze bis(1-phenylethyl) glutarate to yield optically pure alcohols. scirp.org This indicates that if 3-(2-Hydroxyphenyl)pentanedioic acid were in an esterified form, it would be a substrate for such hydrolytic enzymes.

Other Enzymes : The biotransformation of phenolic acids can also involve phenolic acid reductases, β-glucosidases, and other enzymes that modify the aromatic ring or its side chains. mdpi.com Hydroxylation, for instance, is a common enzymatic reaction in the metabolism of aromatic compounds.

Table 2: Potential Enzymatic Transformations

| Enzyme Class | Reaction Type | Potential Effect on 3-(2-Hydroxyphenyl)pentanedioic acid | Reference |

| Phenolic Acid Decarboxylase (PAD) | Decarboxylation | Removal of a carboxyl group | mdpi.com, sciopen.com |

| Lipase / Esterase | Hydrolysis | Cleavage of an ester linkage (if the compound is esterified) | scirp.org |

| Reductase | Reduction | Reduction of a carboxyl group to an alcohol | mdpi.com |

| Hydroxylase | Hydroxylation | Addition of a hydroxyl group to the aromatic ring | rsc.org |

Role as Metabolic Intermediates or End Products in Model Organisms

A metabolic intermediate is a molecule that is part of a larger metabolic pathway, existing between the initial substrate and the final product. taylorandfrancis.com While there is no direct evidence identifying 3-(2-Hydroxyphenyl)pentanedioic acid as a specific metabolic intermediate in model organisms, related hydroxyphenyl acids are well-documented as metabolic end products, particularly from the microbial breakdown of complex polyphenols.

For example, flavonoids from dietary sources are often poorly absorbed in the small intestine and pass to the colon, where they are extensively metabolized by the gut microbiota. nih.gov This bacterial degradation involves ring-fission of the flavonoid structure, leading to the formation of simpler phenolic acids, such as hydroxyphenylpropionic and hydroxyphenylacetic acids. nih.gov Specifically, 3-(3-hydroxyphenyl)propionic acid is a known microbial metabolite of the flavonoid quercetin. researchgate.net

By analogy, it is plausible that 3-(2-Hydroxyphenyl)pentanedioic acid could arise as a metabolic end product from the microbial degradation of a more complex natural product containing both a phenolic and a dicarboxylic acid-like structure. Alternatively, it could be a transient intermediate in a longer degradation pathway that ultimately breaks the compound down further into components that can enter central metabolism, as discussed in section 5.2.

Transport Mechanisms and Cellular Distribution in Biological Models

The transport of 3-(2-Hydroxyphenyl)pentanedioic acid across cellular membranes is likely mediated by transporters that recognize dicarboxylic acids or organic anions, given its glutaric acid backbone. nih.gov Research into the neurodegenerative disorder glutaric aciduria type I has provided significant insight into the transport of glutaric acid and its derivatives. nih.gov

Several solute carrier (SLC) proteins have been identified that handle these molecules:

Sodium-Dependent Dicarboxylate Cotransporter 3 (NaDC3) : This transporter mediates the translocation of glutaric acid. nih.gov

Organic Anion Transporters (OATs) : OAT1 and OAT4 have been identified as high-affinity transporters for both glutaric acid and 3-hydroxyglutaric acid. nih.gov These transporters play a crucial role in the uptake and excretion of these metabolites, particularly in kidney proximal tubule cells. nih.gov

Given the structural similarity, these dicarboxylate and organic anion transporters are the most probable candidates for mediating the cellular uptake and distribution of 3-(2-Hydroxyphenyl)pentanedioic acid. The presence of the hydroxyphenyl group may influence the affinity for these transporters, but the dicarboxylate moiety is a strong recognition signal. The transport of many small molecules, including nutrients and xenobiotics, relies on such SLC superfamily transporters. mdpi.com

Table 3: Potential Cellular Transporters

| Transporter Family | Specific Transporter(s) | Substrates | Probable Role in Transport | Reference |

| Sodium-Dependent Dicarboxylate Cotransporters | NaDC3 (SLC13A3) | Glutaric acid, 3-Hydroxyglutaric acid | Cellular uptake and distribution | nih.gov |

| Organic Anion Transporters | OAT1 (SLC22A6), OAT4 (SLC22A11) | Glutaric acid, 3-Hydroxyglutaric acid | High-affinity uptake and excretion | nih.gov |

Chemical Reactivity and Applications in Materials Science and Synthesis of Advanced Functional Molecules

Reactivity of Carboxylic Acid Moieties: Esterification, Amidation, and Polymerization

The chemical behavior of 3-(2-Hydroxyphenyl)pentanedioic acid is largely dictated by its constituent functional groups. The two carboxylic acid groups, structurally analogous to glutaric acid, are primary sites for a variety of chemical transformations.

Esterification: The carboxylic acid groups readily undergo esterification when reacted with alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. jackwestin.comlibretexts.org This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org The reaction with a simple alcohol, such as methanol, would yield the corresponding dimethyl ester.

Amidation: Direct reaction of the carboxylic acid groups with amines to form amides is possible but can be challenging. Amines are basic and tend to deprotonate the carboxylic acids to form unreactive ammonium (B1175870) carboxylate salts. jackwestin.commdpi.com To facilitate amide bond formation, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. jackwestin.com Alternatively, high temperatures can be used to drive off water and promote the condensation of the salt to form the amide. mdpi.com The reaction with a primary amine would result in the formation of a diamide.

Polymerization: The presence of two carboxylic acid groups allows 3-(2-Hydroxyphenyl)pentanedioic acid to act as a monomer in step-growth polymerization. When reacted with a diol, it can form polyesters, and when reacted with a diamine, it can form polyamides. libretexts.orgmdpi.com This bifunctionality is the basis for its application in polymer chemistry.

| Reaction Type | Reactant | Typical Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol) | Acid catalyst (e.g., H₂SO₄), Heat | Diester |

| Amidation | Amine (e.g., Ethylamine) | Activating agent (e.g., DCC) or High Temperature (>160°C) mdpi.com | Diamide |

| Polymerization (Polyesterification) | Diol (e.g., Ethane-1,2-diol) | Heat, Removal of H₂O | Polyester (B1180765) |

| Polymerization (Polyamidation) | Diamine (e.g., Hexane-1,6-diamine) | Heat, Removal of H₂O | Polyamide |

Reactivity of the Phenolic Hydroxyl Group: Etherification, Acylation, and Oxidation

The phenolic hydroxyl group attached to the aromatic ring provides another site for chemical modification, exhibiting reactivity distinct from that of an aliphatic alcohol.

Etherification: The phenolic proton is acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide to form an ether, a classic example being the Williamson ether synthesis. This reaction allows for the introduction of various alkyl or aryl groups onto the phenolic oxygen.

Acylation: Unlike alcohols, phenols react very slowly with carboxylic acids to form esters. libretexts.org Therefore, acylation is typically achieved using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgucalgary.ca The reaction of the phenolic hydroxyl group with an acyl chloride (e.g., ethanoyl chloride) yields a phenolic ester. libretexts.org This process can be accelerated by first converting the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.orgucalgary.ca

Oxidation: Phenolic compounds are susceptible to oxidation. The oxidation of the phenolic hydroxyl group can lead to the formation of various products, including quinones. rsc.org The specific outcome depends on the oxidant used and the reaction conditions. This antioxidant property is a key feature of many phenolic compounds. nih.gov

| Reaction Type | Reactant | Typical Conditions | Product Type |

|---|---|---|---|

| Etherification | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaOH, K₂CO₃) | Phenolic Ether |

| Acylation | Acyl Chloride or Acid Anhydride (B1165640) | Base (optional), Room Temp or Heat | Phenolic Ester |

| Oxidation | Oxidizing Agent (e.g., Fremy's salt) | Varies with agent | Quinone-type structures |

Application as Monomers in Polymer Chemistry for Advanced Materials (e.g., polyesters, polyamides from glutaric acid)

The bifunctional nature of 3-(2-Hydroxyphenyl)pentanedioic acid, owing to its two carboxylic acid groups, makes it a valuable monomer for synthesizing advanced polymers. It can be directly compared to glutaric acid, which is used in the production of polymers like polyester polyols and polyamides. atamanchemicals.comwikipedia.org

By reacting with diols through polycondensation, it can form polyesters. google.comnih.gov Similarly, reaction with diamines yields polyamides. acs.orgscience-revision.co.uksavemyexams.com A significant advantage of using this specific monomer is the incorporation of a pendant 2-hydroxyphenyl group along the polymer backbone. This functional group can impart unique properties to the resulting material, such as:

Increased Adhesion: The phenolic group can form strong hydrogen bonds, potentially improving the adhesive properties of the polymer.

Post-Polymerization Modification: The hydroxyl group serves as a reactive handle for further chemical modifications, allowing for the grafting of other molecules or cross-linking of the polymer chains.

Enhanced Thermal Stability: The aromatic ring can increase the rigidity and thermal stability of the polymer.

Antioxidant Properties: The phenolic moiety can confer antioxidant capabilities to the material, protecting it from oxidative degradation.

Polymers derived from glutaric acid are known to be useful as plasticizers and in the production of polyester polyols for polyurethanes. atamanchemicals.comwikipedia.orggoogle.com The introduction of the hydroxyphenyl substituent offers a pathway to create specialty polymers with tailored functionalities for advanced applications.

Utilization in the Synthesis of Metal Nanoparticles and Hybrid Nanomaterials (drawing from general phenolic acid use)

Phenolic acids are widely recognized as effective reagents in the green synthesis of metal nanoparticles. nih.govnih.govresearchgate.net 3-(2-Hydroxyphenyl)pentanedioic acid fits this class of compounds perfectly, possessing the necessary functional groups to act as both a reducing agent and a stabilizing (capping) agent. nih.govresearchgate.net

The synthesis process generally involves the reduction of metal ions (e.g., Au³⁺, Ag⁺) to their zero-valent metallic state. nih.gov

Reducing Agent: The phenolic hydroxyl group is easily oxidized and can donate electrons to reduce the metal ions in an aqueous solution. rsc.orgnih.gov This eliminates the need for more toxic reducing agents like sodium borohydride.

Stabilizing/Capping Agent: Once the metallic nanoparticles are formed, the functional groups of the phenolic acid, including the hydroxyl and carboxyl groups, can adsorb onto the nanoparticle surface. nih.govresearchgate.net This surface coating prevents the nanoparticles from aggregating, ensuring their stability in the dispersion. nih.gov The carboxyl groups, in particular, can form a strong bond with the metal surface. researchgate.net

This method represents a simple, cost-effective, and environmentally friendly strategy for producing stable metal nanoparticles and hybrid nanomaterials. nih.govresearchgate.net The resulting nanoparticles are surface-functionalized with the organic molecule, which can be advantageous for applications in catalysis and biomedicine. nih.govmdpi.com

Role as Building Blocks for Complex Organic Synthesis and Specialty Chemicals

Molecules that contain multiple, distinct functional groups are valuable as building blocks in organic synthesis. researchgate.netrsc.org 3-(2-Hydroxyphenyl)pentanedioic acid is a prime example of such a versatile precursor. Its trifunctional nature allows for a wide range of selective chemical manipulations to construct more complex molecular architectures.

The distinct reactivity of the carboxylic acid and phenolic hydroxyl groups allows for stepwise functionalization. For instance, the carboxylic acids could be converted into esters, which could then undergo further reactions, while the phenolic hydroxyl is protected. Subsequently, the protecting group could be removed, and the phenol could be modified. This orthogonal reactivity is highly desirable in multi-step synthesis.

This compound can serve as a starting material for:

Pharmaceutical Intermediates: The specific arrangement of the phenyl ring and the dicarboxylic acid chain could be a key structural motif in various biologically active molecules.

Specialty Polymers: As discussed, it can be used to create functional polymers with unique properties.

Ligands for Coordination Chemistry: The carboxylate and phenoxide groups are excellent ligands for metal ions, making the molecule a candidate for designing novel metal-organic frameworks (MOFs) or coordination complexes.

Its structure provides a rigid aromatic core with flexible dicarboxylic acid side chains, a combination that is useful for creating molecules with specific three-dimensional shapes and functionalities.

Emerging Research Frontiers and Future Directions for 3 2 Hydroxyphenyl Pentanedioic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of 3-(2-hydroxyphenyl)pentanedioic acid will likely move beyond traditional multi-step, high-energy processes towards more efficient and environmentally benign methodologies. Research in this area is expected to focus on green chemistry principles to improve yield, reduce waste, and utilize sustainable starting materials.

Key future directions may include:

Biocatalysis: Employing engineered enzymes or whole-cell systems to perform stereospecific synthesis under mild conditions. Pathways could be designed to convert biomass-derived precursors, such as phenolic acids, into the target molecule. rsc.org

One-Pot Reactions: Designing multicomponent reactions where precursors like amino acids and aromatic aldehydes react in a single vessel, potentially under microwave-assisted conditions, to form complex dicarboxylic acids diastereospecifically. acs.org

Sustainable Catalysts: Utilizing heterogeneous catalysts, such as functionalized resins or metal-organic frameworks, that can be easily recovered and reused, minimizing waste and catalyst leaching. researchgate.net

Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, safety, and scalability while allowing for precise control over reaction parameters.

A comparative table of potential synthetic metrics is presented below, illustrating the hypothetical advantages of a future sustainable route over a traditional approach.

| Metric | Traditional Synthesis (Hypothetical) | Future Sustainable Route (Projected) | Description |

| Atom Economy | Low-Medium | High | The proportion of reactant atoms incorporated into the final product. |

| E-Factor | High | Low | The mass ratio of waste to the desired product. |

| Solvent Use | Petrochemical-based | Bio-based, recyclable, or solvent-free | Reduces environmental impact and improves process safety. |

| Energy Input | High (e.g., prolonged heating) | Low (e.g., microwave, biocatalysis) | Minimizes carbon footprint and operational costs. |

| Number of Steps | Multiple | One or two | Simplifies the process and reduces purification needs. |

Exploration of Derivatives for Structure-Property Relationship Studies in Materials Science

The bifunctional nature of 3-(2-hydroxyphenyl)pentanedioic acid—containing both polymerizable carboxylic acid groups and a functional phenolic ring—makes it a highly attractive building block for advanced materials. Future research will likely focus on synthesizing a library of derivatives to establish clear structure-property relationships.

Polymer Synthesis: The dicarboxylic acid moiety allows for its use as a monomer in the synthesis of polyesters and polyamides. The pendant hydroxyphenyl group can impart unique properties such as thermal stability, antioxidant capability, and altered solubility. Derivatives could be created by modifying this phenolic group to fine-tune the polymer's characteristics for applications in engineering plastics or specialty coatings. nih.gov

Covalent Organic Frameworks (COFs): Phenolic compounds are valuable precursors for creating COFs—crystalline, porous polymers with highly ordered structures. nih.govwikipedia.org 3-(2-Hydroxyphenyl)pentanedioic acid could serve as a functional monomer, with its carboxylic acid groups providing additional sites for post-synthetic modification or for anchoring catalytic metal ions. researchgate.net These materials have potential applications in gas storage, separation, and heterogeneous catalysis. nih.govnih.gov

Functional Dyes and Optical Materials: The aromatic core is a chromophore that can be chemically modified. By creating ester or amide derivatives at the carboxylic acid positions or by functionalizing the phenyl ring, researchers could tune the molecule's absorption and emission properties for use in sensors, organic light-emitting diodes (OLEDs), or as functional dyes.

The table below outlines how hypothetical structural modifications could influence key material properties.

| Structural Modification | Target Property | Potential Application |

| Esterification of carboxylic acids with long alkyl chains | Increased solubility in nonpolar polymers | Plasticizers, polymer additives |

| Polymerization into a polyester (B1180765) backbone | High thermal stability, mechanical strength | Engineering plastics, composites |

| Functionalization of the phenyl ring (e.g., adding nitro groups) | Altered optical properties (color, fluorescence) | Dyes, sensors |

| Use as a linker in a Covalent Organic Framework | High surface area, ordered porosity | Gas separation, catalysis |

Advanced Computational Studies for Reaction Prediction and Molecular Design

Computational chemistry is a powerful tool for accelerating materials discovery and understanding chemical processes at the molecular level. For 3-(2-hydroxyphenyl)pentanedioic acid, advanced computational studies represent a major frontier for predicting its behavior and designing novel derivatives with tailored functionalities.

Density Functional Theory (DFT): DFT calculations can predict a wide range of properties, including molecular geometry, vibrational frequencies, electronic structure, and thermodynamic stability. numberanalytics.comlongdom.org This method can be used to screen potential synthetic pathways, identify the most stable conformations of the molecule, and predict its reactivity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments, such as in solution or within a polymer matrix. nih.govumd.edu This is crucial for understanding intermolecular interactions, such as hydrogen bonding, which governs properties like solubility and self-assembly. acs.org

In Silico Design of Derivatives: Computational tools can be used to design and screen virtual libraries of derivatives before committing to laboratory synthesis. longdom.org For example, researchers could model how different functional groups attached to the phenyl ring affect the molecule's electronic properties for materials science applications or its binding affinity for bioengineering purposes. nih.gov Machine learning models trained on DFT-level data can further accelerate the prediction of properties for new, unsynthesized compounds. rsc.org

The following table summarizes the application of various computational methods to the study of this molecule.

| Computational Method | Predicted Property / Application | Significance |

| Density Functional Theory (DFT) | Reaction energies, electronic properties, bond strengths | Predicts reactivity and guides synthetic efforts. |

| Molecular Dynamics (MD) | Conformational landscape, solvation, diffusion | Understands behavior in condensed phases and solutions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reaction mechanisms | Aids in the design of biocatalytic synthesis routes. |

| Molecular Docking | Binding affinity to target proteins or materials | Screens for potential applications in bioengineering and sensing. |

Investigation of Environmental Fate and Bioremediation Potential of Related Compounds

As with any chemical intended for broader application, understanding the environmental impact of 3-(2-hydroxyphenyl)pentanedioic acid and its derivatives is crucial. Future research must address its persistence, mobility, and biodegradability.

Biodegradation Pathways: Studies on similar aromatic carboxylic acids show that microorganisms can degrade these compounds. nih.govnih.govmdma.ch Research is needed to determine if soil and aquatic bacteria can metabolize 3-(2-hydroxyphenyl)pentanedioic acid, potentially using it as a carbon source. Identifying the metabolic pathways and intermediate products is essential for a complete environmental risk assessment. researchgate.netresearchgate.net

Environmental Mobility: The two carboxylic acid groups suggest high water solubility, which would dictate its transport in aquatic systems. Experimental determination of key physicochemical properties, such as the octanol-water partition coefficient (Log Kow) and soil sorption coefficient (Koc), will be necessary to model its environmental distribution.

Ecotoxicity: Standard ecotoxicological tests on representative aquatic and terrestrial organisms will be required to assess the potential risks posed by the compound and its degradation products.

Bioremediation: If the compound is found to be persistent, research could focus on identifying or engineering microorganisms capable of its efficient degradation. This could provide a sustainable solution for treating potential contamination in industrial wastewater or the environment. nih.gov

Key parameters for assessing the environmental fate of this compound class are listed below.

| Parameter | Description | Importance |

| Biodegradation Half-Life | Time required for 50% of the compound to be degraded by microorganisms. | Indicates persistence in the environment. |

| Log Kow | Octanol-water partition coefficient. | Predicts tendency to bioaccumulate in fatty tissues. |

| Water Solubility | The maximum amount that can dissolve in water. | Influences mobility in aquatic systems. |

| Vapor Pressure | The pressure exerted by the vapor in equilibrium with the solid or liquid. | Determines its tendency to enter the atmosphere. |

Synergistic Research with Other Disciplines: Bioengineering, Nanotechnology, and Catalysis

The true potential of 3-(2-hydroxyphenyl)pentanedioic acid will be unlocked through interdisciplinary research that combines chemistry with bioengineering, nanotechnology, and catalysis.

Bioengineering: The phenolic structure is common in many natural, bioactive compounds. nih.govbohrium.com This suggests that polymers or materials derived from 3-(2-hydroxyphenyl)pentanedioic acid could exhibit good biocompatibility. Future research could explore its use in:

Drug Delivery: As a monomer for biodegradable polymers used to encapsulate and control the release of therapeutic agents. bohrium.comresearchgate.net The phenolic group could offer antioxidant properties or specific interactions with drugs. nih.gov

Tissue Engineering: Creating scaffolds that promote cell adhesion and proliferation, leveraging the biocompatibility of polyphenolic structures. nih.govbohrium.com

Nanotechnology: The carboxylic acid groups are ideal for functionalizing the surface of nanoparticles. cd-bioparticles.net

Surface Modification: The molecule could be used as a coating agent to improve the stability and dispersibility of metal or metal oxide nanoparticles in aqueous solutions. mdpi.com

Targeted Delivery: By attaching it to nanoparticles, the phenolic group could be used to target specific biological sites, or the carboxylic acids could be used as handles to attach other targeting ligands. nih.govrsc.org

Catalysis: The molecule's structure offers several possibilities in catalyst design.

Ligand Synthesis: The dicarboxylic acid and phenol (B47542) moieties can act as coordination sites for metal ions, making it a versatile scaffold for creating novel homogeneous or heterogeneous catalysts.

Organocatalysis: The carboxylic acid and phenolic hydroxyl groups possess Brønsted-Lowry acidity and hydrogen-bonding capabilities, allowing the molecule or its derivatives to potentially function as organocatalysts for specific organic transformations. nih.gov

The following table summarizes potential synergistic applications.

| Discipline | Application Area | Role of 3-(2-Hydroxyphenyl)pentanedioic Acid |

| Bioengineering | Drug delivery systems | Monomer for biodegradable, functional polymers. |

| Bioengineering | Tissue engineering scaffolds | Biocompatible building block with antioxidant potential. |

| Nanotechnology | Nanoparticle stabilization | Surface coating to enhance aqueous dispersibility. cd-bioparticles.net |

| Nanotechnology | Functional nanomaterials | Ligand for attaching catalysts or targeting molecules to nanoparticles. researchgate.net |

| Catalysis | Heterogeneous catalysis | Building block for metal-organic frameworks or support for metal catalysts. |

| Catalysis | Homogeneous catalysis | A tunable ligand for soluble metal complexes. |

Q & A

Q. What are the common synthetic routes for 3-(2-Hydroxyphenyl)pentanedioic acid, and what parameters critically influence yield?

Methodological Answer: Synthesis of structurally analogous compounds (e.g., phenylpropanoic acids) typically involves:

- Carbamoylation : Reacting 2-hydroxyphenylamine with glutaric anhydride under basic conditions (e.g., pyridine catalysis) to form the carbamoyl intermediate, followed by hydrolysis .

- Ester Hydrolysis : Starting from methyl or ethyl esters of pentanedioic acid derivatives, hydrolysis under acidic (HCl) or basic (NaOH) conditions yields the free acid .

- Key Parameters :

- Temperature : Optimal range of 60–80°C for carbamoylation to avoid side reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to enhance reaction efficiency.

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How is the structural elucidation of 3-(2-Hydroxyphenyl)pentanedioic acid performed using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

Advanced Research Questions